molecular formula C15H10FN5 B14946063 N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B14946063
M. Wt: 279.27 g/mol
InChI Key: YHIWJUGKUILQPQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 4-fluoroaniline with [1,2,4]triazolo[4,3-a]quinoxaline derivatives. One common method includes the refluxing of o-phenylenediamine with oxalic acid in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then reacted with thionyl chloride to produce 2,3-dichloroquinoxaline, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells. This compound also affects various signaling pathways involved in cell growth and apoptosis .

Properties

Molecular Formula

C15H10FN5

Molecular Weight

279.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C15H10FN5/c16-10-5-7-11(8-6-10)18-14-15-20-17-9-21(15)13-4-2-1-3-12(13)19-14/h1-9H,(H,18,19)

InChI Key

YHIWJUGKUILQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC=C(C=C4)F

Origin of Product

United States

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